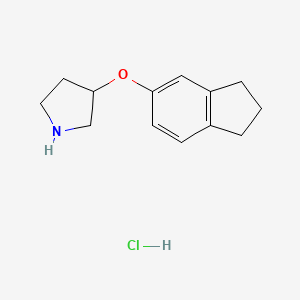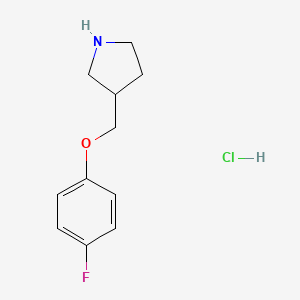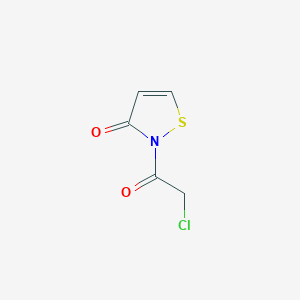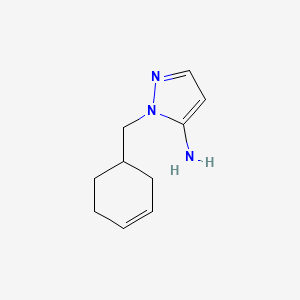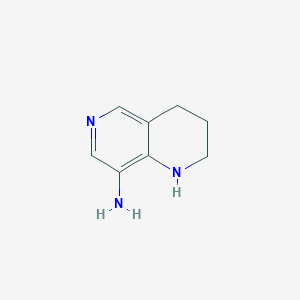
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid
Overview
Description
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include (1,2-dimethyl-1h-imidazol-5-yl)boronic acid, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to show potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Imidazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities . For example, some imidazole derivatives have been used in the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors, pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Result of Action
It is known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds with these residues. This interaction can inhibit or modulate the enzyme’s activity, making this compound a useful tool in enzyme inhibition studies . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving the Wnt pathway . By modulating the activity of enzymes and proteins within these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can affect the transcription of genes involved in cell proliferation, differentiation, and apoptosis, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with the active sites of enzymes, particularly those containing serine or threonine residues . This interaction can inhibit enzyme activity, leading to downstream effects on biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These binding interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and modulation. This compound can interact with enzymes involved in metabolic processes, such as those in the Wnt signaling pathway . By inhibiting or modulating these enzymes, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its activity and interactions with biomolecules, ultimately influencing cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to develop boron-containing drugs or as a ligand in the study of enzyme inhibition.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts .
Comparison with Similar Compounds
(1H-Indazole-5-YL)boronic acid: Similar structure but with an indazole ring instead of an imidazole ring.
(1H-Benzimidazole-5-YL)boronic acid: Contains a benzimidazole ring, which has different electronic properties compared to the imidazole ring.
Uniqueness: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is unique due to the presence of two methyl groups on the imidazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2,3-dimethylimidazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKQPMDNDUVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666190 | |
| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554453-76-8 | |
| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


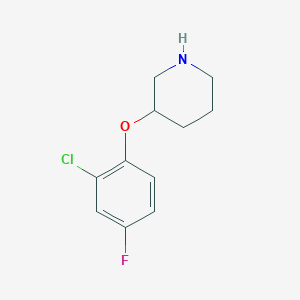
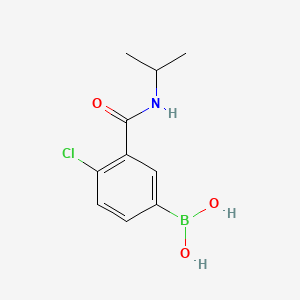
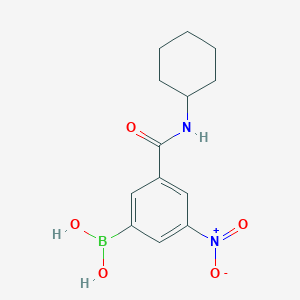
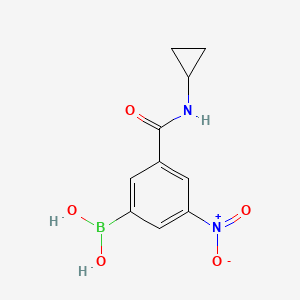

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
